4-Chlorobenzo[h]quinoline
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Overview
Description
4-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that contains a fused ring structure with nitrogen It is a derivative of benzo[h]quinoline, which is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[h]quinoline can be achieved through several methods. One common approach involves the halogenation of benzo[h]quinoline using chlorine gas or other chlorinating agents. Another method includes the coupling of 10-halobenzo[h]quinolines with ortho-substituted aryl boronic acids using palladium-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential anticancer, antimicrobial, and antiviral properties.
Industry: It is employed as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[h]quinoline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- 2-Chlorobenzo[h]quinoline
- 10-Chlorobenzo[g]quinoline
- Benzo[h]quinoline hydrazone derivatives
Comparison: 4-Chlorobenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
181950-47-0 |
---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H |
InChI Key |
DAUXSUVIIQJLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)Cl |
Origin of Product |
United States |
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